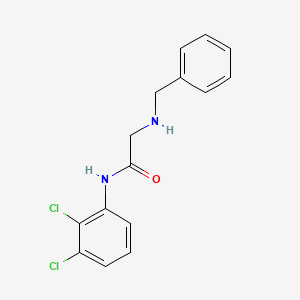

2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

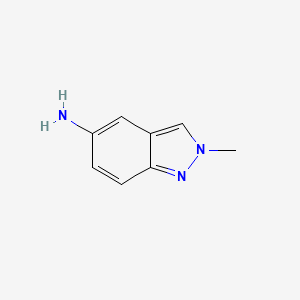

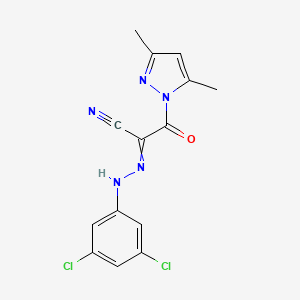

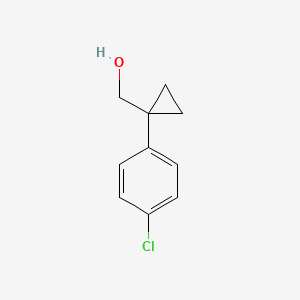

The compound "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" is a chemical entity that can be associated with a class of organic compounds known as acetamides, which are characterized by the presence of an acetamide group, a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). Acetamides are derived from acetic acid and contain an acetyl group (CH3C=O) bonded to an amine. This particular compound also features a benzylamino substituent and a dichloro-phenyl group, indicating the presence of aromatic rings and halogen substituents in its structure.

Synthesis Analysis

The synthesis of related acetamide compounds can involve various chemical reactions, including condensation, oxidation, and substitution reactions. For instance, the synthesis of benzyl 2-acetamido-2-deoxy-α-D-glucopyranosiduronic acid amides involves direct oxidation and condensation with amino acid benzyl-esters . Similarly, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide is achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation . These methods suggest that the synthesis of "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" could also involve multi-step reactions, starting from an appropriate phenyl acetamide precursor and introducing the benzylamino and dichloro substituents through subsequent chemical transformations.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR (nuclear magnetic resonance) and FTIR (Fourier-transform infrared spectroscopy). For example, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated using 1H, 13C, and 29Si NMR spectroscopy, as well as X-ray single-crystal analysis . These techniques could be applied to determine the molecular structure of "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" and to confirm the positions of the benzylamino and dichloro substituents on the aromatic rings.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions. The reactivity of the acetamide group allows for further functionalization and the formation of complex molecules. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield heterocyclic compounds . This indicates that "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" could also undergo reactions with nucleophiles, potentially leading to the formation of new bonds and the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity (pKa), are influenced by their molecular structure. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopy, revealing insights into their acid-base behavior . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed different conformations and hydrogen bonding patterns, which can affect their solubility and stability . These studies suggest that the physical and chemical properties of "2-Benzylamino-N-(2,3-dichloro-phenyl)-acetamide" would need to be characterized through experimental measurements to understand its behavior in different environments.

科学的研究の応用

Advanced Oxidation Processes in Degrading Acetaminophen By-products

Advanced oxidation processes (AOPs) are crucial for treating acetaminophen (ACT) from aqueous mediums, leading to various by-products. A comprehensive review highlighted the degradation pathways, biotoxicity, and prediction of reactive sites in ACT molecules using Fukui function. The most toxic by-products identified include benzaldehyde and hydroquinone, among others, posing significant environmental threats without proper treatment. This study contributes to enhancing ACT degradation by AOP systems (Qutob et al., 2022).

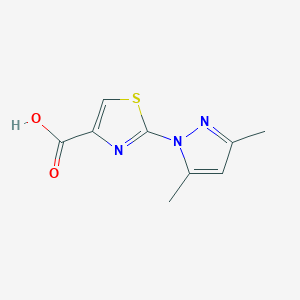

Evaluation of Thiophene Analogues

Research on thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity provides insights into the structural and biological behavior of these compounds. The in vitro activity profiles suggest potential carcinogenicity, with ongoing evaluation in mice to establish the reliability of in vitro predictions for new compounds (Ashby et al., 1978).

Synthesis and Structural Properties of Organic Compounds

The synthesis and investigation of novel organic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveal insights into their conformation and potential applications. High-resolution spectroscopy and ab initio calculations provided insights into the observed products, highlighting the diversity of products resulting from the reaction of chloral with amines (Issac & Tierney, 1996).

特性

IUPAC Name |

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c16-12-7-4-8-13(15(12)17)19-14(20)10-18-9-11-5-2-1-3-6-11/h1-8,18H,9-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSKJPVCUZGDOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)